molecular formula C12H13NO B13608698 1-(3-Methoxy-2-methylphenyl)cyclopropanecarbonitrile

1-(3-Methoxy-2-methylphenyl)cyclopropanecarbonitrile

Cat. No.: B13608698
M. Wt: 187.24 g/mol
InChI Key: WXBSSRCKYMVUOM-UHFFFAOYSA-N
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Description

1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with methoxy and methyl groups, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable phenyl derivative. For instance, the reaction of 3-methoxy-2-methylphenyl bromide with a cyclopropane precursor under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the cyclopropane ring can impart rigidity to the molecule, affecting its overall conformation and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxy-4-methylphenyl)cyclopropane-1-carbonitrile
  • 1-(3-methoxy-2-methylphenyl)cyclopropane-1-carboxylic acid
  • 1-(4-methoxy-3-methylphenyl)-2-methyl-1-propanone

Uniqueness

1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also distinguishes it from other aromatic compounds, providing distinct steric and electronic properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13NO/c1-9-10(12(8-13)6-7-12)4-3-5-11(9)14-2/h3-5H,6-7H2,1-2H3

InChI Key

WXBSSRCKYMVUOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C2(CC2)C#N

Origin of Product

United States

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